molecular formula C14H27NO B14683443 1-(2,2,4,4-Tetramethylvaleryl)piperidine CAS No. 32905-67-2

1-(2,2,4,4-Tetramethylvaleryl)piperidine

Cat. No.: B14683443
CAS No.: 32905-67-2
M. Wt: 225.37 g/mol
InChI Key: AKLAFAZFSLXZIC-UHFFFAOYSA-N
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Description

1-(2,2,4,4-Tetramethylvaleryl)piperidine is an organic compound with the molecular formula C14H27NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, which include a piperidine ring substituted with a 2,2,4,4-tetramethylvaleryl group. The compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-(2,2,4,4-Tetramethylvaleryl)piperidine typically involves the reaction of piperidine with 2,2,4,4-tetramethylvaleryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

1-(2,2,4,4-Tetramethylvaleryl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,2,4,4-Tetramethylvaleryl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-(2,2,4,4-Tetramethylvaleryl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-(2,2,4,4-Tetramethylvaleryl)piperidine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    4-Piperidone: A piperidine derivative with a ketone group at the fourth position.

What sets this compound apart is its unique 2,2,4,4-tetramethylvaleryl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

32905-67-2

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

2,2,4,4-tetramethyl-1-piperidin-1-ylpentan-1-one

InChI

InChI=1S/C14H27NO/c1-13(2,3)11-14(4,5)12(16)15-9-7-6-8-10-15/h6-11H2,1-5H3

InChI Key

AKLAFAZFSLXZIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)N1CCCCC1

Origin of Product

United States

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